REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][O:16][CH2:17][C:18]([NH2:20])=[O:19])[CH2:10][CH2:9]1)C1C=CC=CC=1.C(O)C.C([O-])=O.[NH4+]>[Pd].O>[N:11]1([CH2:14][CH2:15][O:16][CH2:17][C:18]([NH2:20])=[O:19])[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1 |f:2.3|
|
Name
|
2-(4-benzyl-1-piperazinyl)ethoxyacetamide
|
Quantity
|
13.9 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCN(CC1)CCOCC(=O)N
|
Name
|
|
Quantity
|
139 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
15.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled condenser and a mechanical stirrer
|
Type
|
WAIT
|
Details
|
again at 60° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to cool to 40° C.
|
Type
|
FILTRATION
|
Details
|
is filtered through diatomaceous earth (dicalite)
|
Type
|
WASH
|
Details
|
The palladium is washed with ethanol
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated on a rotary evaporator under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCNCC1)CCOCC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.5 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 101.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |